molecular formula C16H19N3O4S B6046441 N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B6046441
M. Wt: 349.4 g/mol
InChI Key: ZYBPVQLFFYFSGJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as DMHPA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DMHPA belongs to the class of acetamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, it has been proposed that N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators. In addition, N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has been found to possess antitumor properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide is also stable under normal laboratory conditions. However, N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based experiments. N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide. One possible direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide and its potential interactions with other drugs. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide involves the condensation of 2,5-dimethoxyaniline with 4-hydroxy-5,6-dimethyl-2-pyrimidinethiol in the presence of acetic anhydride. The reaction mixture is then subjected to reflux conditions to obtain N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide in high yield. The purity of the synthesized product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has been found to exhibit various therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-9-10(2)17-16(19-15(9)21)24-8-14(20)18-12-7-11(22-3)5-6-13(12)23-4/h5-7H,8H2,1-4H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBPVQLFFYFSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

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